N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide is a chemical compound that features both an ethyl group and a fluorophenyl group attached to a methanesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide typically involves the reaction of 4-ethylphenylamine with 4-fluorobenzaldehyde in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-ethylphenyl)(4-fluorophenyl)methanamine
- 4-Ethyl-a-(4-fluorophenyl)benzenemethanamine HCl
Uniqueness
N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16FNO2S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-2-12-5-9-15(10-6-12)17-20(18,19)11-13-3-7-14(16)8-4-13/h3-10,17H,2,11H2,1H3 |
InChI Key |
MVKCCNGQXXTGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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